2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a benzamide group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.
Thioether Formation: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzyl compound.
Amide Bond Formation: The final step involves coupling the oxadiazole-thioether intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring and multiple fluorine atoms can enhance the compound’s binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-N-(3-fluorobenzyl)benzamide: Similar structure but lacks the oxadiazole ring.
N-(5-(3-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide: Similar structure with variations in the positioning of functional groups.
Uniqueness
The uniqueness of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide lies in its combination of the oxadiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-11-4-1-3-10(7-11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)5-2-6-13(15)20/h1-7H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURBIRSCQPYYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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